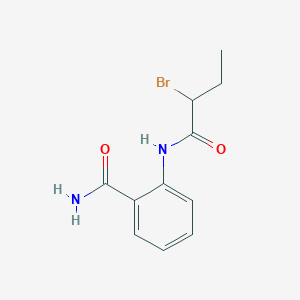

2-(2-Bromobutyrylamino) benzamide

Description

2-(2-Bromobutyrylamino) benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a 2-bromobutyrylamino group at the ortho position. Brominated benzamides, such as 2-bromo-benzamide (C₇H₆BrNO, MW 200.03, CAS 4001-73-4), share similarities in molecular weight and halogen substitution patterns, which influence reactivity and solubility .

Properties

Molecular Formula |

C11H13BrN2O2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

2-(2-bromobutanoylamino)benzamide |

InChI |

InChI=1S/C11H13BrN2O2/c1-2-8(12)11(16)14-9-6-4-3-5-7(9)10(13)15/h3-6,8H,2H2,1H3,(H2,13,15)(H,14,16) |

InChI Key |

HKUMQNGQZIRVQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C(=O)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-Benzamide (CAS 4001-73-4)

- Structure : A simple brominated benzamide with a bromine atom at the ortho position.

- Properties : Molecular weight 200.03, IR spectral data showing characteristic peaks (e.g., 1991 cm⁻¹ artifact due to grating changes) .

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)

- Structure : Benzamide with a dimethoxyphenethylamine substituent.

- Properties : Melting point 90°C, synthesized via benzoyl chloride reaction (80% yield) .

Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)

- Structure: Antiarrhythmic drug with a diethylaminoethyl side chain.

- Applications : Widely used in cardiac arrhythmia treatment .

- Comparison: The diethylaminoethyl group confers basicity and water solubility, contrasting with the hydrophobic bromobutyryl group in the target compound.

Pharmacological Activities

Antimicrobial and Anticancer Benzamides

- 2-Azetidinone Derivatives: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) exhibits potent antimicrobial activity against Gram-positive bacteria, while compound 17 shows anticancer activity against MCF7 cells .

- Comparison: The azetidinone ring in these derivatives introduces conformational rigidity, enhancing target binding—a feature absent in 2-(2-bromobutyrylamino) benzamide.

Neuroleptic Benzamides (Amisulpride, Sulpiride)

- Structure : Substituted benzamides with sulphide or indole groups.

- Activity : Used as antipsychotics due to dopamine receptor antagonism .

- Comparison: The bromobutyrylamino group may confer distinct receptor affinity compared to sulphonamide or indole substituents.

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.